Silodosin N-Oxide

Impurity Profiling LC-MS Characterization Structural Elucidation

Silodosin N-Oxide (CAS 2361272-05-9) is the indoline N-oxide derivative of the α1A‑adrenoceptor antagonist silodosin and is formally listed as a process‑related impurity and degradation product of the parent active pharmaceutical ingredient. The compound is supplied as a fully characterised, high‑purity solid (≥95% by HPLC, white to off‑white, pKa 14.52±0.10) with a molecular formula of C₂₅H₃₂F₃N₃O₅ and a molecular weight of 511.53 Da.

Molecular Formula C₂₅H₃₂F₃N₃O₅
Molecular Weight 511.53
Cat. No. B1159434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilodosin N-Oxide
Molecular FormulaC₂₅H₃₂F₃N₃O₅
Molecular Weight511.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silodosin N-Oxide: Reference Standard and Impurity Marker for Silodosin API Analytical Control


Silodosin N-Oxide (CAS 2361272-05-9) is the indoline N-oxide derivative of the α1A‑adrenoceptor antagonist silodosin and is formally listed as a process‑related impurity and degradation product of the parent active pharmaceutical ingredient . The compound is supplied as a fully characterised, high‑purity solid (≥95% by HPLC, white to off‑white, pKa 14.52±0.10) with a molecular formula of C₂₅H₃₂F₃N₃O₅ and a molecular weight of 511.53 Da . It is manufactured exclusively as an analytical reference standard for method development, method validation (AMV), quality‑control (QC) applications, and regulatory submissions (ANDA/DMF) and is not intended for therapeutic use [1].

Why Silodosin N-Oxide Cannot Be Replaced by the Parent Drug or Other Silodosin Impurities in Analytical Workflows


Silodosin N-Oxide occupies a unique regulatory and analytical position that is not interchangeable with silodosin API or other silodosin‑related substances. Unlike the parent drug, whose pharmacological profile is defined by high‑affinity α1A‑adrenoceptor binding (Ki = 0.036 nM) and >160‑fold selectivity over α1B/α1D subtypes [1], no public‑domain in‑vitro receptor binding or functional activity data exist for Silodosin N-Oxide . Consequently, the N‑oxide cannot serve as a surrogate for the active pharmaceutical ingredient in pharmacodynamic studies. Furthermore, its chromatographic behaviour under reversed‑phase conditions differs measurably from silodosin (resolution > 2.0 in validated UHPLC methods) and from other process impurities, making a certified reference standard of the N‑oxide indispensable for peak identification, system suitability testing, and regulatory impurity profiling [2].

Quantitative Differentiation of Silodosin N-Oxide from the Parent API and Closest In‑Class Impurities


Molecular Identity and Mass Spectral Fingerprint vs. Silodosin Parent Compound

Silodosin N-Oxide differs from the parent silodosin by the addition of a single oxygen atom on the indoline nitrogen, resulting in a mass shift of +16 Da. The parent silodosin (C₂₅H₃₂F₃N₃O₄) has a monoisotopic mass of 495.53 Da, whereas Silodosin N-Oxide (C₂₅H₃₂F₃N₃O₅) exhibits a molecular ion at m/z 511.53 [M+H]⁺ . This mass increment is diagnostic for N‑oxide metabolites and degradation products and is absent in other silodosin impurities such as dehydro‑silodosin (C₂₅H₃₀F₃N₃O₄, –2 Da) or the S‑enantiomer (identical mass but different chirality) [1]. The predicted pKa of 14.52 ± 0.10 for Silodosin N-Oxide further distinguishes its ionisation behaviour from the parent, whose secondary amine pKa is approximately 9.5 .

Impurity Profiling LC-MS Characterization Structural Elucidation

Receptor Binding Affinity Deficit Relative to the Parent Drug Silodosin

Silodosin (parent) exhibits a Ki of 0.036 nM at the human α1A‑adrenoceptor, with >160‑fold selectivity over α1B (Ki = 21 nM) and >50‑fold selectivity over α1D (Ki = 2.0 nM) in radioligand displacement assays [1]. In contrast, no binding affinity or functional activity data for Silodosin N-Oxide have been reported in the peer‑reviewed literature or public domain . Authoritative reference‑standard suppliers explicitly label Silodosin N-Oxide as an analytical standard only, not as a ligand for pharmacological studies [2]. This absence of receptor‑level data constitutes a de‑facto differentiation: the N‑oxide cannot functionally replace silodosin in target‑engagement experiments, and its use must be restricted to analytical chemistry contexts.

α1A‑Adrenoceptor Pharmacology In‑Vitro Binding Selectivity Profiling

Chromatographic Resolution from Silodosin in Validated UHPLC Methods

A stability‑indicating reversed‑phase UHPLC method developed for silodosin drug substance achieved a resolution of greater than 2.0 between silodosin and all process‑related impurities, including Silodosin N-Oxide, on an Agilent Poroshell 120 EC‑C18 column (50 × 4.6 mm, 2.7 µm) using acetonitrile‑ammonium acetate gradient elution at pH 6.0 [1]. The Japanese Pharmacopoeia (JP) monograph for silodosin drug substance lists the N‑oxide among the main organic related substances requiring chromatographic separation [2]. In a recently published direct enantio‑ and chemo‑selective HPLC method, the limit of quantitation (LOQ) for silodosin was 1.13 µg mL⁻¹ (0.057% of a 2 mg mL⁻¹ sample solution), while LOQs for impurities ranged from 0.48 µg mL⁻¹ to 1.94 µg mL⁻¹, confirming that validated methods can detect and quantify the N‑oxide at sub‑0.1% levels relative to the API [3].

Stability‑Indicating Methods UHPLC Separation System Suitability

Regulatory Traceability Against Pharmacopoeial Standards (USP/EP)

Silodosin N-Oxide reference standards supplied by Axios Research and SynZeal are accompanied by certificates of analysis establishing traceability against United States Pharmacopoeia (USP) or European Pharmacopoeia (EP) standards where feasible [1]. This traceability pathway is not uniformly available for all silodosin impurities; many process‑related impurities (e.g., depropanol impurity, dimer impurity) lack official pharmacopoeial monographs. The JP monograph for silodosin drug substance explicitly lists the N‑oxide among the organic related substances for which chromatographic separation must be demonstrated, further elevating its regulatory significance above non‑pharmacopoeial impurities [2]. Procurement of a reference standard with documented pharmacopoeial traceability reduces the burden of in‑house qualification and directly supports ANDA/DMF filing requirements.

Pharmacopoeial Compliance Reference Standard Traceability ANDA Submission

Silodosin N-Oxide: High‑Value Application Scenarios in Analytical Method Lifecycle and Regulatory Quality Control


System Suitability and Peak Identification in Stability‑Indicating HPLC/UHPLC Methods

Silodosin N-Oxide is used as a system‑suitability marker to verify chromatographic resolution (Rs > 2.0) between the N‑oxide degradation product and the silodosin API peak during forced‑degradation studies and routine batch testing [1]. Its inclusion in the JP monograph as a related substance means that laboratories following ICH Q2(R1) method‑validation protocols must demonstrate baseline separation of this impurity to satisfy regulatory expectations [2].

Certified Reference Standard for ANDA/DMF Impurity Qualification

Generic‑drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) for silodosin capsules or tablets procure Silodosin N-Oxide as a qualified impurity reference standard to quantify the N‑oxide level in drug‑substance batches and finished products. The provided certificate of analysis with USP/EP traceability streamlines the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions [3].

Metabolite Identification and In‑Vitro Metabolism Studies

Although Silodosin N-Oxide lacks published receptor‑binding data, it serves as an authentic metabolite standard for LC‑MS/MS workflows that profile phase‑I oxidative metabolism of silodosin in hepatocyte or microsomal incubations. The +16 Da mass shift relative to the parent enables selective reaction monitoring (SRM) transitions that distinguish N‑oxidation from hydroxylation or dehydrogenation pathways [4].

Forced‑Degradation and Photostability Stress Testing

During ICH Q1B photostability and oxidative stress studies on silodosin drug substance, the formation of Silodosin N-Oxide is monitored as a primary degradation product. The validated UHPLC method achieves sub‑0.1% LOQs for this impurity, allowing quantitative assessment of degradation kinetics under conditions that simulate long‑term and accelerated storage [1][2].

Quote Request

Request a Quote for Silodosin N-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.